![molecular formula C15H17BrF3NO5S B2374617 Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid CAS No. 1078603-66-3](/img/structure/B2374617.png)

Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

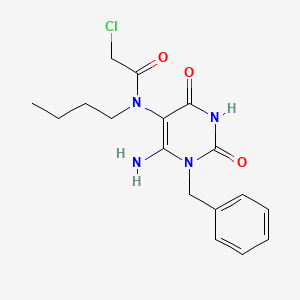

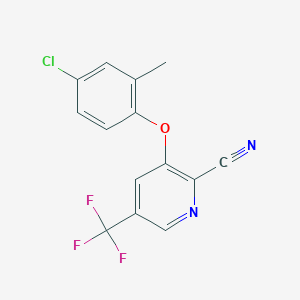

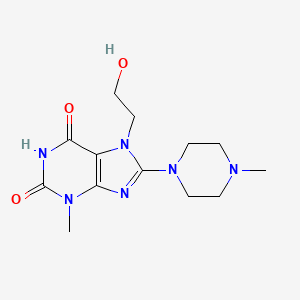

Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid is a chemical compound with the molecular formula C15H17BrF3NO5S . It is a derivative of ethyl 2-amino-3-(2-bromophenyl)propanoate , which is a compound with a molecular weight of 272.14 g/mol . The compound has a complex structure with several functional groups, including an amino group, a bromophenyl group, an oxoethyl group, a sulfanyl group, and a propanoate group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The InChI code for the compound is provided as1S/C13H17NO3S.C2HF3O2/c1-2-17-13(16)11(14)9-18-12(15)8-10-6-4-3-5-7-10;3-2(4,5)1(6)7/h3-7,11H,2,8-9,14H2,1H3; (H,6,7) . Physical and Chemical Properties Analysis

The compound has a molecular weight of 272.14 g/mol . Other computed properties include a XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 271.02079 g/mol, a monoisotopic mass of 271.02079 g/mol, a topological polar surface area of 52.3 Ų, a heavy atom count of 15, and a complexity of 211 .Scientific Research Applications

Synthesis and Pharmaceutical Applications

- The compound is used in the synthesis of α-sulfanyl-β-amino acid derivatives, which are important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).

Chemical Transformations and Intermediates

- It serves as an intermediate in various chemical transformations, such as the formation of ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate and subsequent conversion to ethyl 4-(4′-aminophenyl)-3-(trifluoromethyl)butanoate (Coe, Markou, & Tatlow, 1997).

Pharmacological Properties

- The compound is utilized in synthesizing derivatives with potential pharmacological properties, including effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005).

Surfactant Synthesis

- It is involved in the synthesis of cationic and amphoteric triple-chain F-alkylated amphiphiles, useful in surfactant applications (Enjalbert et al., 1998).

Aromatic Electrophilic Substitution

- The compound plays a role in aromatic electrophilic substitution reactions, crucial in organic synthesis and chemical research (Amici, Vitta, & Marzorati, 2013).

Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids

- It is used in the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, highlighting its versatility in creating a range of chemical compounds (Rudyakova et al., 2006).

In Medicinal Chemistry

- The compound is a key ingredient in the synthesis of various medicinally important molecules, indicating its significance in drug development (Rahman et al., 2005).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure and the presence of several functional groups, it could be of interest in various areas of research, including organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name |

ethyl 2-amino-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S.C2HF3O2/c1-2-18-13(17)11(15)7-19-8-12(16)9-3-5-10(14)6-4-9;3-2(4,5)1(6)7/h3-6,11H,2,7-8,15H2,1H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCALCLGCJLCACW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Br)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrF3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)

![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![2-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)

![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)

![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)